Tamoxifen ethyl bromide

Beschreibung

Eigenschaften

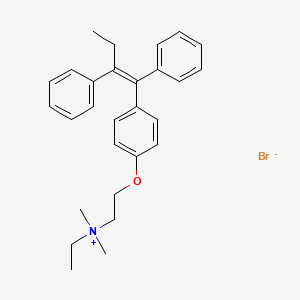

Molekularformel |

C28H34BrNO |

|---|---|

Molekulargewicht |

480.5 g/mol |

IUPAC-Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium;bromide |

InChI |

InChI=1S/C28H34NO.BrH/c1-5-27(23-13-9-7-10-14-23)28(24-15-11-8-12-16-24)25-17-19-26(20-18-25)30-22-21-29(3,4)6-2;/h7-20H,5-6,21-22H2,1-4H3;1H/q+1;/p-1/b28-27-; |

InChI-Schlüssel |

BXPXDYCXXNBOQW-LXCLTORNSA-M |

Isomerische SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)CC)/C3=CC=CC=C3.[Br-] |

Kanonische SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)CC)C3=CC=CC=C3.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tamoxifen-Ethylbromid kann durch eine Reihe von chemischen Reaktionen ausgehend von Tamoxifen synthetisiert werden. Ein übliches Verfahren beinhaltet die Bromierung von Tamoxifen unter Verwendung von Ethylbromid unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und einen Katalysator wie Aluminiumbromid, um den Bromierungsprozess zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Tamoxifen-Ethylbromid folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung von industriellen Lösungsmitteln und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Bromierungsprozesses zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tamoxifen-Ethylbromid durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nukleophile ersetzt wird.

Oxidation und Reduktion: Es kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese im Vergleich zu Substitutionsreaktionen seltener sind.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien umfassen Natriumhydroxid oder Kaliumhydroxid in einem wässrigen oder alkoholischen Medium.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann eine nukleophile Substitution mit Natriumhydroxid Tamoxifen-Derivate mit unterschiedlichen funktionellen Gruppen ergeben, die das Bromatom ersetzen .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

- Breast Cancer : Tamoxifen ethyl bromide is studied for its efficacy in treating breast cancer, particularly in cases resistant to conventional tamoxifen therapy. Research indicates that it may induce apoptosis more effectively in certain cancer cell lines compared to tamoxifen itself .

- Other Cancers : Preliminary studies suggest potential applications in treating other malignancies, including desmoid tumors and certain types of gynecological cancers. The compound's ability to modulate estrogenic activity makes it a candidate for further exploration in these areas .

Combination Therapies

Research has shown that combining this compound with natural products can enhance anti-cancer effects. This synergistic effect may lead to improved outcomes in breast cancer patients and warrants further investigation into combination treatment protocols .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study 1 : In vitro studies demonstrated that this compound induced significant apoptosis in human mammary epithelial cells transduced with HPV-16 E6, showcasing its potential as a treatment for HPV-related cancers .

- Case Study 2 : Clinical trials have indicated that patients receiving this compound alongside standard therapies exhibited reduced tumor sizes and improved survival rates compared to those receiving standard care alone .

Data Tables

Wirkmechanismus

Tamoxifen ethyl bromide exerts its effects by binding to estrogen receptors on the cell surface. This binding inhibits the activation of estrogen receptors, thereby blocking the growth-promoting effects of estrogen on breast cancer cells. The compound modulates the activity of the AKT signaling pathway, leading to decreased phosphorylation of AKT and subsequent induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Tamoxifen Ethyl Bromide vs. Tamoxifen

- Chemical Structure : this compound incorporates a brominated ethyl group, increasing molecular weight and lipophilicity compared to Tamoxifen. This modification may enhance membrane permeability and target binding affinity.

- Mechanism of Action :

- Efficacy : In mammary epithelial cells, this compound demonstrated stronger pro-apoptotic effects than Tamoxifen, suggesting superior efficacy in certain stress conditions .

- Toxicity : While Tamoxifen is associated with endometrial cancer risk due to ER agonist effects in uterine tissue, the ethyl bromide derivative’s toxicity profile remains understudied.

Comparison with Other Brominated Pharmaceuticals

Comparison with Other SERMs

- Afimoxifene (4-Hydroxytamoxifen) : A Tamoxifen metabolite with higher ER affinity. Unlike this compound, Afimoxifene lacks bromination and relies solely on ER antagonism.

- Toremifene : A chlorinated Tamoxifen analog. Bromine in this compound may confer distinct electronic effects compared to chlorine, altering receptor interaction dynamics.

Data Tables

Table 1: Key Properties of this compound vs. Tamoxifen

Table 2: Comparison of Brominated Compounds

| Compound | Primary Use | Toxicity Concerns |

|---|---|---|

| This compound | Cancer therapy | Undefined (limited data) |

| Methyl Bromide | Pesticide | Neurotoxic, ozone-depleting |

Research Findings and Limitations

- Strengths : this compound’s dual-action mechanism (AKT and ER pathways) could address Tamoxifen-resistant cancers .

Q & A

Q. What molecular mechanisms underlie Tamoxifen ethyl bromide-induced apoptosis in mammary epithelial cells, and how are these pathways experimentally validated?

this compound induces apoptosis in acutely damaged mammary epithelial cells by modulating AKT activity, specifically through phosphorylation changes that alter cell survival pathways. Researchers validate this mechanism using Western blotting to measure AKT phosphorylation status, coupled with apoptosis assays (e.g., Annexin V staining or caspase-3 activation). Cell viability is assessed via MTT or Trypan Blue exclusion tests under controlled damage conditions (e.g., oxidative stress). These methods confirm dose-dependent cytotoxic effects linked to AKT pathway inhibition .

Q. What experimental models are suitable for evaluating this compound’s cytotoxic specificity in cancer versus normal cells?

Primary mammary epithelial cell cultures, both normal and pre-cancerous, are used to compare this compound’s effects. For example, cells exposed to oxidative or genotoxic damage mimic "stressed" microenvironments. Researchers measure differential apoptosis rates using flow cytometry and correlate results with AKT activity profiles. This approach identifies cell-type-specific responses, critical for understanding therapeutic windows .

Q. Which analytical techniques are essential for verifying this compound’s structural integrity and bioactivity in pharmacological studies?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming purity and structural identity. Mass spectrometry (MS) validates molecular weight, while cellular assays (e.g., dose-response curves in apoptosis-prone models) confirm bioactivity. Stability under experimental conditions (e.g., pH, temperature) should be monitored using accelerated degradation studies .

Advanced Research Questions

Q. How should researchers design experiments to disentangle this compound’s dual roles in autophagy modulation and apoptosis induction?

Use isogenic cell lines with varying autophagy capacities (e.g., ATG-knockout models). Treat cells with this compound and autophagy inhibitors (e.g., chloroquine) or inducers (e.g., rapamycin). Measure autophagic flux (LC3-II/I ratio via Western blot) alongside apoptosis markers. Time-course experiments and single-cell RNA sequencing can resolve temporal and population heterogeneity in pathway activation .

Q. What strategies address contradictions in this compound’s reported efficacy across different cell damage models?

Discrepancies often arise from variations in damage induction methods (e.g., H₂O₂ vs. UV radiation) or AKT isoform expression. Standardize damage protocols and include AKT isoform-specific inhibitors (e.g., MK-2206 for AKT1/2). Meta-analyses of dose-response data across studies can identify confounding variables, such as baseline oxidative stress levels in cell lines .

Q. How can researchers optimize preclinical dose-response studies for this compound to account for tissue-specific pharmacokinetics?

Employ physiologically based pharmacokinetic (PBPK) modeling informed by in vitro absorption/distribution data. Use organ-on-a-chip systems to simulate mammary tissue metabolism. Pair with in vivo xenograft models to validate tissue penetration and retention. Dose optimization should integrate toxicity thresholds from normal tissue assays (e.g., liver organoids) to minimize off-target effects .

Methodological Notes

- References to AKT Modulation : The AKT pathway’s role is central to this compound’s mechanism; always include phospho-specific antibodies in Western blotting .

- Cell Model Selection : Use primary cells or low-passage cell lines to avoid genetic drift artifacts. Include stress-inducing agents (e.g., hydrogen peroxide) to mimic damaged microenvironments .

- Data Normalization : Normalize apoptosis rates to untreated controls and account for baseline AKT activity in each cell type to ensure comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.